molecular formula C17H23BrN2O2 B3642716 1-(4-bromobenzoyl)-N-(tert-butyl)-4-piperidinecarboxamide

1-(4-bromobenzoyl)-N-(tert-butyl)-4-piperidinecarboxamide

Cat. No.: B3642716
M. Wt: 367.3 g/mol
InChI Key: CLMJQDDYUVYEDQ-UHFFFAOYSA-N
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Description

The compound “1-(4-bromobenzoyl)-N-(tert-butyl)-4-piperidinecarboxamide” is likely to be a synthetic organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with 4-bromobenzoyl chloride or a similar acylating agent. The tert-butyl group could be introduced using Boc anhydride or a similar protecting group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzoyl group, and a tert-butyl group. The bromine atom on the benzoyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the benzoyl group could be displaced in a nucleophilic aromatic substitution reaction . The carbonyl group could be reduced to an alcohol or reacted with a variety of nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the bromine atom could enhance its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling “1-(4-bromobenzoyl)-N-(tert-butyl)-4-piperidinecarboxamide” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The compound could potentially be of interest in medicinal chemistry research, given the prevalence of piperidine derivatives among pharmaceuticals . Further studies could explore its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

1-(4-bromobenzoyl)-N-tert-butylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-17(2,3)19-15(21)12-8-10-20(11-9-12)16(22)13-4-6-14(18)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMJQDDYUVYEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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